Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C19H16Br2O4 It is known for its unique structure, which includes a benzofuran core substituted with bromine atoms and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove specific substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the benzofuran core play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: Another closely related compound with slight structural differences that affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties.
Properties
Molecular Formula |
C19H16Br2O4 |
---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H16Br2O4/c1-3-23-19(22)18-11(2)25-16-9-15(21)17(8-14(16)18)24-10-12-5-4-6-13(20)7-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
OOHVBWCHKUODGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)Br)Br)C |
Origin of Product |
United States |
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